

In-Depth Technical Guide to Gallic Acid-d2 (CAS: 294660-92-7)

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Compound of Interest

Compound Name: Gallic acid-d2

Cat. No.: B1337149

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Gallic acid-d2** (CAS: 294660-92-7), a deuterated analog of the naturally occurring phenolic compound, gallic acid. This document collates essential chemical, physical, and biological data, alongside practical experimental methodologies, to support its application in research and development.

Core Compound Information

Gallic acid-d2, also known as 3,4,5-Trihydroxybenzoic acid-d2, is primarily utilized as an internal standard for the precise quantification of gallic acid in various biological and environmental samples using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^{[1][2][3]} Its isotopic labeling ensures that it co-elutes with the unlabeled gallic acid but is distinguishable by its mass, allowing for accurate correction of analytical variations.

The unlabeled form, gallic acid, is a well-documented antioxidant with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[4][5]} It is a potent free radical scavenger and has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2).^[4] The availability of a stable isotope-labeled standard like **Gallic acid-d2** is crucial for pharmacokinetic and metabolic studies of gallic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of **Gallic acid-d2** is presented below.

Property	Value	Source
CAS Number	294660-92-7	[1][2][6]
Molecular Formula	C ₇ H ₄ D ₂ O ₅	[1][4]
Molecular Weight	172.13 g/mol	[4][5][6][7]
Appearance	White to off-white solid	[4]
Purity	≥98% atom D	[5]
Solubility	DMF: 30 mg/mL DMSO: 30 mg/mL DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL Ethanol: 5 mg/mL	[1][3]
SMILES	<chem>OC(C1=C([2H])C(O)=C(C(O)=C1[2H])O)=O</chem>	[4]
InChI	InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D	[1][8]

Experimental Protocols

Quantification of Gallic Acid using LC-MS with Gallic Acid-d2 as an Internal Standard

This section outlines a general methodology for the quantification of gallic acid in a biological matrix (e.g., plasma) using **Gallic acid-d2** as an internal standard.

1. Sample Preparation:

- **Protein Precipitation:** To 100 µL of plasma, add 300 µL of ice-cold methanol containing **Gallic acid-d2** at a known concentration (e.g., 100 ng/mL).
- **Vortexing:** Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

- Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

- Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- MRM Transitions:
 - Gallic acid: Q1 m/z 169.0 -> Q3 m/z 125.0
 - **Gallic acid-d2**: Q1 m/z 171.0 -> Q3 m/z 127.0

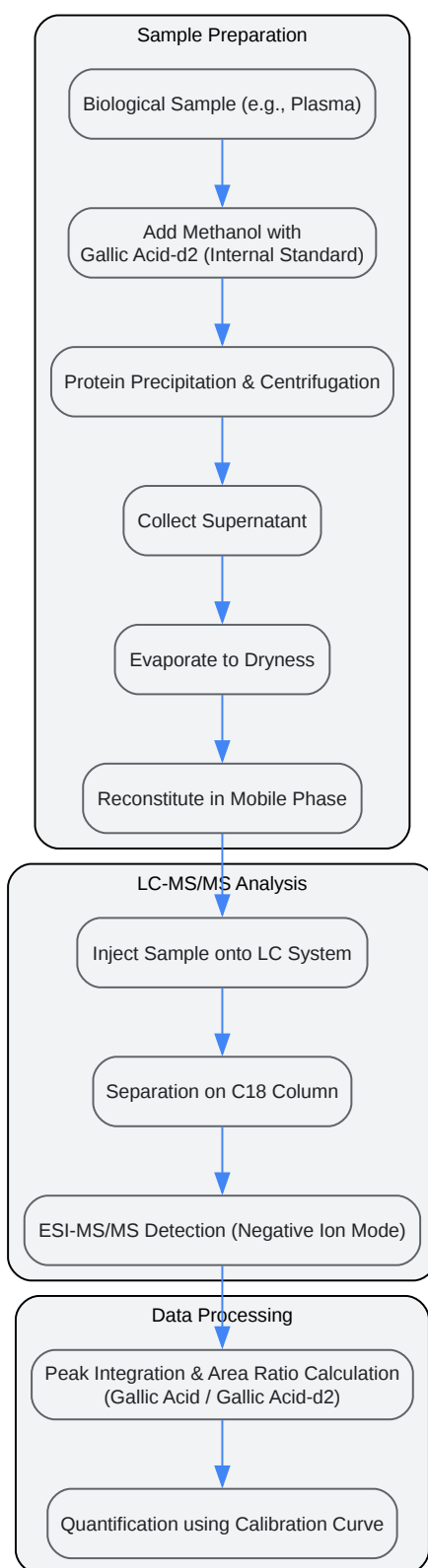
3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of gallic acid to **Gallic acid-d2** against the concentration of the gallic acid standards.
- Determine the concentration of gallic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Methodologies and Pathways

Experimental Workflow for Sample Analysis

The following diagram illustrates the general workflow for quantifying gallic acid using **Gallic acid-d2**.

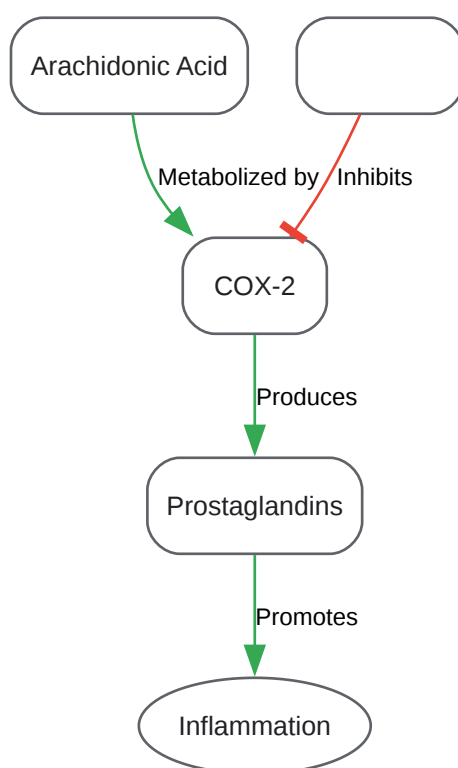


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Caption: Workflow for Gallic Acid Quantification.

Putative Signaling Pathway Inhibition by Gallic Acid

While **Gallic acid-d2**'s primary role is as an analytical standard, the biological effects of its parent compound are of significant interest. Gallic acid is known to inhibit the cyclooxygenase-2 (COX-2) pathway, which is involved in inflammation and pain.



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Caption: Gallic Acid's Inhibition of the COX-2 Pathway.

Safety and Handling

Gallic acid-d2 is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

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